molecular formula C16H24INO B4897602 1-[6-(4-iodophenoxy)hexyl]pyrrolidine

1-[6-(4-iodophenoxy)hexyl]pyrrolidine

Cat. No. B4897602
M. Wt: 373.27 g/mol
InChI Key: AGRKUMUVPVBWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-iodophenoxy)hexyl]pyrrolidine, also known as IPPH, is a chemical compound that falls under the category of pyrrolidine stimulant drugs. It is a novel psychoactive substance that has been gaining popularity in the scientific community due to its potential therapeutic applications. IPPH is a highly selective dopamine reuptake inhibitor that enhances the release of dopamine in the brain, leading to increased motivation, focus, and cognitive performance.

Scientific Research Applications

1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. It has also been studied for its potential as a performance-enhancing drug in sports and other activities that require high levels of cognitive function. Additionally, 1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been studied for its potential as a research tool in neuroscience and pharmacology.

Mechanism of Action

1-[6-(4-iodophenoxy)hexyl]pyrrolidine works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and cognitive function. By blocking the reuptake of dopamine, 1-[6-(4-iodophenoxy)hexyl]pyrrolidine increases the concentration of dopamine in the synaptic cleft, leading to increased activity of dopamine receptors in the brain. This results in increased motivation, focus, and cognitive performance.
Biochemical and Physiological Effects:
1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been shown to increase dopamine levels in the brain, leading to increased motivation, focus, and cognitive performance. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that are involved in cognitive function. 1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been shown to increase heart rate and blood pressure, which may be related to its stimulant effects.

Advantages and Limitations for Lab Experiments

1-[6-(4-iodophenoxy)hexyl]pyrrolidine has several advantages for lab experiments, including its high selectivity for dopamine reuptake inhibition, its ability to enhance cognitive function, and its potential as a research tool in neuroscience and pharmacology. However, there are also limitations to using 1-[6-(4-iodophenoxy)hexyl]pyrrolidine in lab experiments, including its potential for abuse and its lack of long-term safety data.

Future Directions

There are several future directions for research on 1-[6-(4-iodophenoxy)hexyl]pyrrolidine, including its potential as a treatment for cognitive disorders such as ADHD and narcolepsy, its use as a performance-enhancing drug, and its potential as a research tool in neuroscience and pharmacology. Additionally, future research should focus on the long-term safety of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine and its potential for abuse.

Synthesis Methods

The synthesis of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine involves the reaction between 4-iodophenol and 1-bromohexane in the presence of potassium carbonate to form 4-(6-bromohexyloxy)phenol. This intermediate is then reacted with pyrrolidine in the presence of potassium hydroxide to form 1-[6-(4-iodophenoxy)hexyl]pyrrolidine. The final product is purified using chromatography techniques.

properties

IUPAC Name

1-[6-(4-iodophenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRKUMUVPVBWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Iodophenoxy)hexyl]pyrrolidine

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